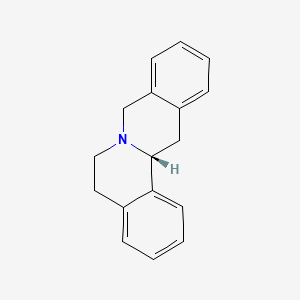
Berbine, (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-berbine is a berbine. It is an enantiomer of an alpha-berbine.
Aplicaciones Científicas De Investigación
Metabolic Disorders
Antidiabetic Effects
Berberine has been extensively studied for its antidiabetic properties. Research indicates that it can significantly improve glucose metabolism and lipid profiles in individuals with type 2 diabetes mellitus. A systematic review and meta-analysis highlighted that berberine effectively reduces fasting plasma glucose, glycosylated hemoglobin (HbA1c), and insulin resistance markers such as HOMA-IR . Additionally, berberine has been shown to enhance the efficacy of other antidiabetic medications when used in combination .
Weight Management and Lipid Regulation
Berberine's role in weight management is also noteworthy. It has been demonstrated to reduce triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels. These effects contribute to its potential as a treatment for obesity-related metabolic syndromes . A clinical study revealed that berberine could improve metabolic parameters in obese patients with cardiometabolic syndrome, showcasing its multifaceted benefits .
Cardiovascular Health
Berberine exhibits protective effects against cardiovascular diseases through multiple mechanisms. It has been shown to lower blood pressure, reduce cholesterol levels, and improve endothelial function. The compound activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating lipid metabolism and glucose homeostasis . Furthermore, berberine's anti-inflammatory properties contribute to its cardioprotective effects by inhibiting pathways associated with vascular inflammation .
Anticancer Activity
Recent studies have explored the anticancer potential of berberine and its derivatives. Berberine has demonstrated cytotoxic effects against various cancer cell lines, including liver, colon, and breast cancer cells. Structural modifications of berberine have led to the synthesis of novel derivatives with enhanced anticancer activity . For instance, certain C-13-substituted berberine derivatives exhibited significantly higher anti-tumor activity compared to berberine itself . The mechanisms underlying these effects include the induction of apoptosis via reactive oxygen species (ROS) generation and modulation of cell cycle progression .
Anti-inflammatory and Antioxidant Properties
Berberine's ability to modulate inflammatory responses is another area of interest. It exerts anti-inflammatory effects by inhibiting nuclear factor kappa B (NF-κB) signaling pathways and reducing the production of pro-inflammatory cytokines . Additionally, berberine acts as an antioxidant, scavenging free radicals and enhancing the body's overall oxidative stress response .
Pharmacokinetics and Bioavailability Challenges
Despite its promising therapeutic applications, the clinical use of berberine is limited by its poor bioavailability due to extensive first-pass metabolism. Researchers are investigating various formulation strategies to enhance its absorption and efficacy, including nanoparticle delivery systems and combination therapies with other bioenhancers .
Summary Table: Key Applications of Berberine
Propiedades
Número CAS |
107538-84-1 |
|---|---|
Fórmula molecular |
C17H17N |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
(13aR)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C17H17N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,17H,9-12H2/t17-/m1/s1 |
Clave InChI |
BRLDZKPJJNASGG-QGZVFWFLSA-N |
SMILES |
C1CN2CC3=CC=CC=C3CC2C4=CC=CC=C41 |
SMILES isomérico |
C1CN2CC3=CC=CC=C3C[C@@H]2C4=CC=CC=C41 |
SMILES canónico |
C1CN2CC3=CC=CC=C3CC2C4=CC=CC=C41 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















